molecular formula C16H18O6 B2998004 1-Naphthyl alpha-D-glucopyranoside CAS No. 208647-48-7

1-Naphthyl alpha-D-glucopyranoside

Cat. No.: B2998004
CAS No.: 208647-48-7
M. Wt: 306.314
InChI Key: CVAOQMBKGUKOIZ-LJIZCISZSA-N
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Description

1-Naphthyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C16H18O6. It is a glucoside derivative where the glucose molecule is bonded to a naphthalene ring. This compound is known for its applications in biochemical research, particularly as a substrate for enzyme assays.

Biochemical Analysis

Biochemical Properties

1-Naphthyl alpha-D-glucopyranoside is a substrate for the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues with the release of alpha-D-glucose . This interaction between this compound and alpha-glucosidase plays a crucial role in carbohydrate metabolism .

Cellular Effects

It is known that alpha-glucosidase, the enzyme that interacts with this compound, plays a significant role in the breakdown of starch in the intestine . Therefore, it can be inferred that this compound may influence cellular processes related to carbohydrate metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme alpha-glucosidase . Upon hydrolysis by alpha-glucosidase, a product is released . This process may influence various biochemical pathways, including those related to carbohydrate metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is a substrate for alpha-glucosidase , suggesting that its effects may be observed upon the action of this enzyme.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the action of the enzyme alpha-glucosidase . This enzyme catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues, which is a crucial step in carbohydrate metabolism .

Transport and Distribution

Given its role as a substrate for alpha-glucosidase , it may be transported and distributed in a manner similar to other substrates of this enzyme.

Subcellular Localization

Considering its interaction with alpha-glucosidase , it may be localized in areas where this enzyme is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthyl alpha-D-glucopyranoside can be synthesized through the glycosylation of naphthol with a protected glucose derivative. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) to facilitate the formation of the glycosidic bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycoside.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Acetylated or benzoylated glucosides

Scientific Research Applications

1-Naphthyl alpha-D-glucopyranoside is widely used in scientific research due to its role as a substrate in enzyme assays. It is particularly useful in the study of glucosidase enzymes, which hydrolyze the glycosidic bond to release naphthol and glucose . This reaction is often monitored spectrophotometrically, as the release of naphthol can be detected by its absorbance at specific wavelengths.

In addition to enzyme assays, this compound is used in the synthesis of more complex molecules in organic chemistry. It serves as a building block for the preparation of various glycosides and glucoconjugates, which have applications in medicinal chemistry and drug development .

Comparison with Similar Compounds

  • 2-Naphthyl alpha-D-glucopyranoside
  • Beta-Naphthyl alpha-D-glucopyranoside
  • Kaempferol-3-O-beta-D-glucopyranoside (Astragalin)

Comparison: 1-Naphthyl alpha-D-glucopyranoside is unique due to its specific naphthalene substitution pattern, which affects its binding affinity and specificity towards glucosidase enzymes. Compared to 2-Naphthyl alpha-D-glucopyranoside, the position of the naphthyl group influences the enzyme-substrate interaction and the resulting hydrolysis rate . Beta-Naphthyl alpha-D-glucopyranoside, on the other hand, has a different stereochemistry, which can lead to variations in enzyme recognition and activity .

Conclusion

This compound is a valuable compound in biochemical research, particularly for studying glucosidase enzymes. Its unique structure and reactivity make it an essential tool for enzyme assays and the synthesis of complex glycosides. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in scientific research and industrial applications.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-LJIZCISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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